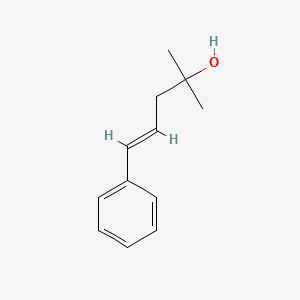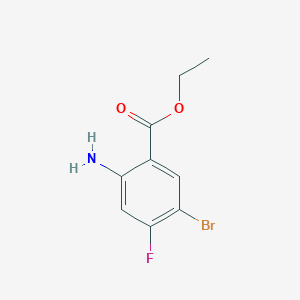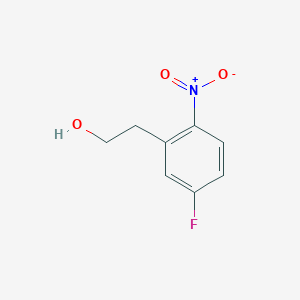![molecular formula C9H14FNO2 B13574907 2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-6-fluorospiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structural framework The spirocyclic structure consists of two fused rings sharing a single atom, which imparts significant rigidity and steric constraints to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic structure . The reaction conditions often require the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
科学的研究の応用
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the development of new materials with unique properties, such as increased rigidity and stability.
作用機序
The mechanism of action of 2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure imparts rigidity, which can enhance binding affinity and selectivity for certain biological targets. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, while the fluorine atom can participate in electrostatic interactions .
類似化合物との比較
Similar Compounds
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue with similar spirocyclic structure but different functional groups.
2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with potential biological activity.
Uniqueness
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable tool in drug design and development .
特性
分子式 |
C9H14FNO2 |
|---|---|
分子量 |
187.21 g/mol |
IUPAC名 |
2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H14FNO2/c10-6-1-8(2-6)3-9(4-8,5-11)7(12)13/h6H,1-5,11H2,(H,12,13) |
InChIキー |
MSQFYULRCNVAOR-UHFFFAOYSA-N |
正規SMILES |
C1C(CC12CC(C2)(CN)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


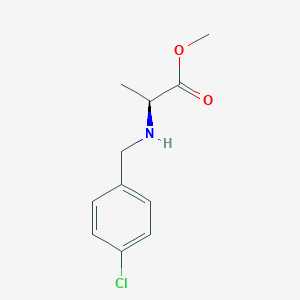



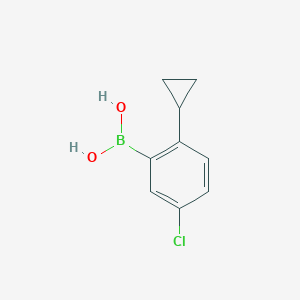
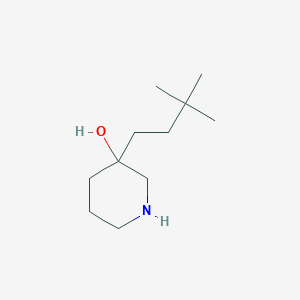
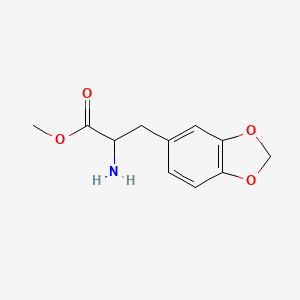
![1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13574870.png)
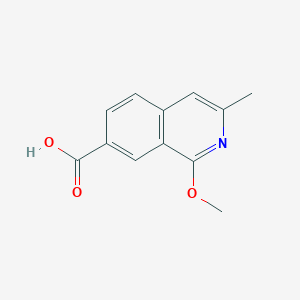
![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)
